molecular formula C20H14I2N2O6 B11680454 4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid

4-({2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B11680454
M. Wt: 632.1 g/mol
InChI Key: AAYQFHUZUOJSSC-AWNIVKPZSA-N
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Description

4-[(2,6-Diiodo-4-{[(5E)-1-Methyl-2,4,6-Trioxo-1,3-Diazinan-5-Ylidene]Methyl}Phenoxy)Methyl]Benzoic Acid is a complex organic compound with significant potential in various scientific fields. It is characterized by its molecular formula C20H14I2N2O6 and a molecular weight of 632.14 g/mol . This compound is notable for its unique structure, which includes multiple iodine atoms and a diazinane ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 4-[(2,6-Diiodo-4-{[(5E)-1-Methyl-2,4,6-Trioxo-1,3-Diazinan-5-Ylidene]Methyl}Phenoxy)Methyl]Benzoic Acid typically involves a multi-step process. One efficient method is the one-pot tandem oxidation of phenols substituted with electron-withdrawing groups at the para position using diacetoxyiodobenzene . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

4-[(2,6-Diiodo-4-{[(5E)-1-Methyl-2,4,6-Trioxo-1,3-Diazinan-5-Ylidene]Methyl}Phenoxy)Methyl]Benzoic Acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2,6-Diiodo-4-{[(5E)-1-Methyl-2,4,6-Trioxo-1,3-Diazinan-5-Ylidene]Methyl}Phenoxy)Methyl]Benzoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,6-Diiodo-4-{[(5E)-1-Methyl-2,4,6-Trioxo-1,3-Diazinan-5-Ylidene]Methyl}Phenoxy)Methyl]Benzoic Acid involves its interaction with molecular targets through its iodine atoms and diazinane ring. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-[(2,6-Diiodo-4-{[(5E)-1-Methyl-2,4,6-Trioxo-1,3-Diazinan-5-Ylidene]Methyl}Phenoxy)Methyl]Benzoic Acid include other diiodo-substituted phenoxybenzoic acids and diazinane derivatives. These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The uniqueness of 4-[(2,6-Diiodo-4-{[(5E)-1-Methyl-2,4,6-Trioxo-1,3-Diazinan-5-Ylidene]Methyl}Phenoxy)Methyl]Benzoic Acid lies in its combination of iodine atoms and the diazinane ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C20H14I2N2O6

Molecular Weight

632.1 g/mol

IUPAC Name

4-[[2,6-diiodo-4-[(E)-(1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C20H14I2N2O6/c1-24-18(26)13(17(25)23-20(24)29)6-11-7-14(21)16(15(22)8-11)30-9-10-2-4-12(5-3-10)19(27)28/h2-8H,9H2,1H3,(H,27,28)(H,23,25,29)/b13-6+

InChI Key

AAYQFHUZUOJSSC-AWNIVKPZSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)OCC3=CC=C(C=C3)C(=O)O)I)/C(=O)NC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC3=CC=C(C=C3)C(=O)O)I)C(=O)NC1=O

Origin of Product

United States

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